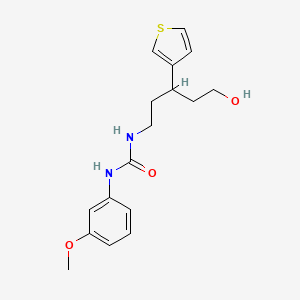
1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(3-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(3-methoxyphenyl)urea is a synthetic organic compound characterized by the presence of a thiophene ring, a hydroxy group, and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(3-methoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiophene Derivative: Starting with a thiophene precursor, functionalization at the 3-position is achieved through halogenation followed by substitution reactions.
Hydroxy Group Introduction: The hydroxy group is introduced via oxidation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Urea Formation: The final step involves the reaction of the hydroxy-thiophene intermediate with 3-methoxyphenyl isocyanate under controlled conditions to form the urea linkage.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions: 1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(3-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: PCC, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Halogenated or nitrated thiophene derivatives.
科学的研究の応用
1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(3-methoxyphenyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(3-methoxyphenyl)urea involves interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
- 1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-phenylurea
- 1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(4-methoxyphenyl)urea
Comparison:
- Structural Differences: Variations in the phenyl group substitution (e.g., methoxy vs. unsubstituted).
- Unique Properties: The presence of the methoxy group in 1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(3-methoxyphenyl)urea may enhance its solubility and bioavailability compared to its analogs.
This compound’s unique combination of functional groups and structural features makes it a valuable subject for ongoing research and development in various scientific disciplines.
特性
IUPAC Name |
1-(5-hydroxy-3-thiophen-3-ylpentyl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-22-16-4-2-3-15(11-16)19-17(21)18-8-5-13(6-9-20)14-7-10-23-12-14/h2-4,7,10-13,20H,5-6,8-9H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYNOJGVCICCOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCCC(CCO)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














